molecular formula C6H11N B586209 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 CAS No. 1391053-96-5

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2

Cat. No.: B586209
CAS No.: 1391053-96-5
M. Wt: 99.146
InChI Key: MEPINLVYDXPOSN-ZDOIIHCHSA-N
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Description

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is a labeled compound used primarily in scientific research. It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom. The compound is labeled with carbon-13 isotopes at specific positions, which makes it useful for various analytical and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 typically involves the incorporation of carbon-13 isotopes into the pyrrole ring. One common method is the reaction of ethylamine with a carbon-13 labeled aldehyde under acidic conditions to form the corresponding imine. This imine is then reduced to yield the labeled pyrrole compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of specialized equipment and techniques, such as isotope separation and purification, is essential to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce more saturated pyrrole derivatives.

Scientific Research Applications

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 involves its interaction with specific molecular targets and pathways. The carbon-13 labeling allows researchers to track the compound’s behavior in various systems using NMR spectroscopy. This helps in understanding how the compound interacts with enzymes, receptors, and other biomolecules, providing insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-pyrroline-13C2
  • 2-Ethyl-4,5-dihydro-3H-pyrrole-13C2

Uniqueness

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is unique due to its specific carbon-13 labeling, which makes it particularly useful for NMR studies. This labeling provides a distinct advantage in tracing and analyzing the compound’s behavior in complex systems compared to its unlabeled counterparts .

Properties

IUPAC Name

5-ethyl-(2,3-13C2)3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPINLVYDXPOSN-ZIEKVONGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=N[13CH2][13CH2]C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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